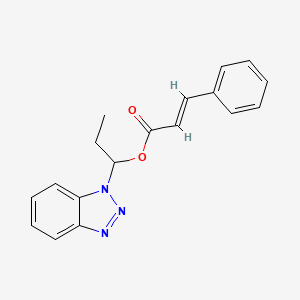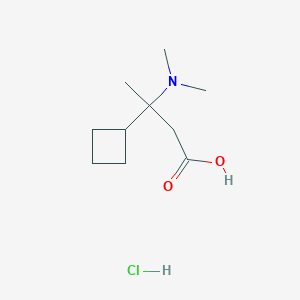![molecular formula C20H18N4O4S B2812399 3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1226447-71-7](/img/structure/B2812399.png)
3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one" is a complex organic molecule featuring multiple heterocyclic components. It contains functional groups from furan, thiadiazole, piperidine, benzo[d]oxazole, and a ketone. This makes it an intriguing subject for chemical synthesis, reactions, and applications in scientific research.
Mecanismo De Acción
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to inhibit microtubule assembly formation , suggesting potential effects on cell division and growth.
Pharmacokinetics
The ADME properties of the compound are not well-studied. Its bioavailability, distribution, metabolism, and excretion remain to be determined. These properties are crucial for understanding the compound’s pharmacological activity and potential therapeutic applications .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown. Similar compounds have demonstrated antiproliferative activity against various cancer cell lines , suggesting potential anticancer effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Furan-2-yl synthesis: The synthesis begins with the creation of the furan-2-yl ring using commercially available furfural or furfuryl alcohol through a variety of methods, including acid-catalyzed cyclization.
1,3,4-Thiadiazole formation: The furan-2-yl compound then undergoes a condensation reaction with thiosemicarbazide to form the 1,3,4-thiadiazole ring, often requiring dehydrating agents and acidic or basic conditions.
Piperidine attachment: Piperidine can be synthesized through the hydrogenation of pyridine, after which it is reacted with the furan-thiadiazole intermediate.
Benzo[d]oxazole linkage: The key benzo[d]oxazole unit is usually synthesized via the cyclodehydration of o-aminophenols with carboxylic acids.
Final assembly: The benzo[d]oxazole and the piperidine-thiadiazole-furan unit are linked through a peptide bond formation using appropriate activating agents like carbodiimides.
Industrial Production Methods: While specific industrial production methods for this compound might not be documented, standard organic synthesis techniques would apply on a larger scale, with optimizations for yield, cost, and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound may undergo oxidation at multiple sites, especially at the furan ring, which is susceptible to oxidative cleavage.
Reduction: Reduction reactions can target the ketone group in the benzo[d]oxazol-2(3H)-one, converting it to an alcohol.
Substitution: Nucleophilic substitutions could occur at the piperidine and benzo[d]oxazole rings, often catalyzed by base or acid.
Hydrolysis: The peptide linkage can be cleaved under acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO₄, OsO₄, or m-CPBA.
Reduction: Catalysts like Pt or Pd/C in hydrogenation, or NaBH₄ for milder reductions.
Substitution: Strong bases like NaOH or acids like HCl.
Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) aqueous solutions.
Major Products: The specific products depend on the reaction conditions but typically include the functionalized intermediates of the original compound or fragmented molecules.
Aplicaciones Científicas De Investigación
Chemistry: The compound can serve as a ligand in coordination chemistry, aiding in the formation of metal complexes for catalysis.
Biology: It may be utilized in the study of enzyme interactions, particularly as an inhibitor or a substrate analog.
Medicine: The diverse functional groups suggest potential pharmacological activity, such as antimicrobial or anticancer properties, which necessitates further research for specific applications.
Industry: Potential applications include the development of new materials or as a building block for more complex organic molecules.
Propiedades
IUPAC Name |
3-[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c25-17(12-24-14-4-1-2-5-15(14)28-20(24)26)23-9-7-13(8-10-23)18-21-22-19(29-18)16-6-3-11-27-16/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZDWDLQAOMHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
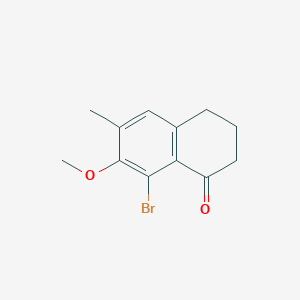
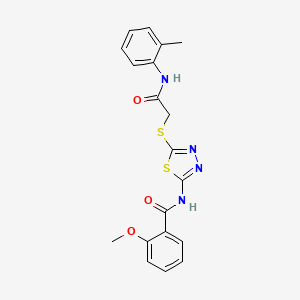
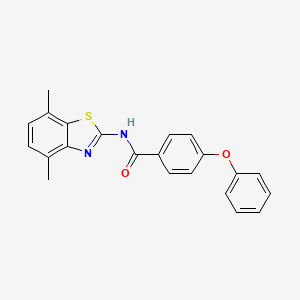
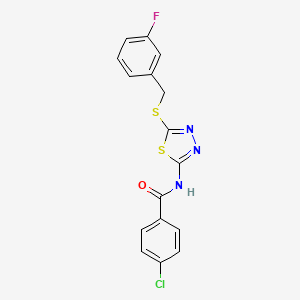
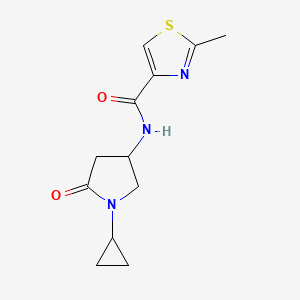
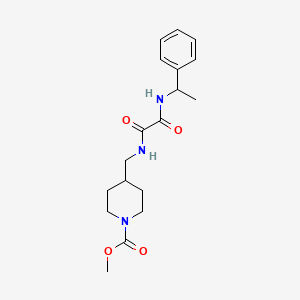
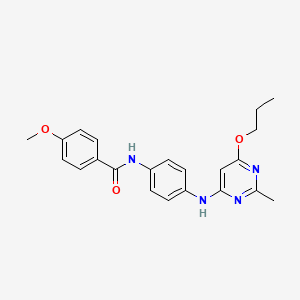
![1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE](/img/structure/B2812327.png)
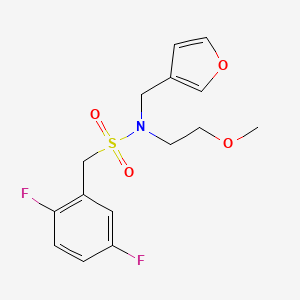
![(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine](/img/structure/B2812329.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812335.png)
